Fmoc-Cys(4-MeBzl)-OH

Description

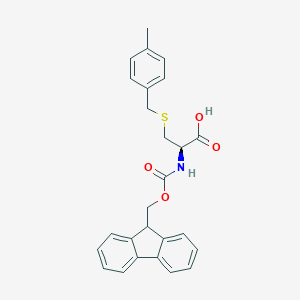

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYBTXFHTQYWCZ-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583811 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136050-67-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)methyl]-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Cys(4-MeBzl)-OH: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cys(4-MeBzl)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(4-methylbenzyl)-L-cysteine, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique properties allow for the strategic incorporation of cysteine residues into peptide sequences, a key step in the synthesis of numerous therapeutic and research-grade peptides. The 4-methylbenzyl (4-MeBzl) group provides stable protection for the reactive thiol side-chain of cysteine, preventing unwanted side reactions during peptide assembly. This guide provides an in-depth overview of the properties, applications, and detailed experimental protocols for this compound.

Core Properties and Specifications

This compound is a white to off-white powder with specific physicochemical properties that are essential for its application in peptide synthesis.[1] These properties are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 136050-67-4 | [1][2][3][4] |

| Molecular Formula | C₂₆H₂₅NO₄S | |

| Molecular Weight | 447.55 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 150-158 °C | |

| Purity | ≥98% | |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |

Table 2: Solubility and Storage

| Property | Value | Reference(s) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| Storage Conditions | Sealed in a dry environment at 2-8°C for long-term storage. Short-term storage at -20°C (up to 1 month in solvent) or -80°C (up to 6 months in solvent) is also recommended. |

Role in Peptide Synthesis: The Protecting Groups

The utility of this compound in SPPS is defined by its two key protecting groups: the Fmoc group on the N-terminus and the 4-MeBzl group on the cysteine side-chain.

-

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group attached to the alpha-amino group of the cysteine. It remains stable under the acidic conditions used for side-chain deprotection but is readily removed by a secondary amine, typically piperidine, allowing for the sequential addition of amino acids to the growing peptide chain.

-

4-MeBzl (4-methylbenzyl) Group: This group protects the thiol (-SH) of the cysteine side chain. The 4-MeBzl group is stable to the mildly basic conditions of Fmoc deprotection and the strongly acidic conditions (like neat trifluoroacetic acid, TFA) used to cleave the peptide from the resin and deprotect most other side-chains. This stability makes it an orthogonal protecting group, ideal for strategies requiring selective disulfide bond formation. The removal of the 4-MeBzl group requires specific, harsher conditions, which will be detailed in the experimental protocols.

The strategic use of these protecting groups is illustrated in the logical diagram below.

Caption: Logical relationship of protecting groups in this compound.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps of coupling this compound to a resin-bound peptide chain.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with a free N-terminal amine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Reaction vessel for SPPS

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3-5 minutes.

-

Drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete deprotection.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Coupling Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to prepare for the next cycle.

The following diagram illustrates the SPPS workflow.

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Cleavage from Resin (Leaving 4-MeBzl Intact)

This protocol releases the peptide from the solid support while removing most other acid-labile side-chain protecting groups, but the S-(4-MeBzl) group on the cysteine remains.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS) and Water. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture.

-

Ice-cold diethyl ether or methyl-tert-butyl ether (MTBE)

-

Centrifuge and centrifuge tubes

Methodology:

-

Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry it thoroughly under vacuum for at least 1 hour.

-

Cleavage Reaction:

-

In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours. The resin may turn a deep yellow or orange color if other trityl-protected amino acids are present.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate containing the cleaved peptide.

-

Add the filtrate dropwise to a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

-

Isolation and Washing:

-

Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

-

Carefully decant the ether.

-

Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash 2-3 times to remove residual scavengers.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide now has a free N-terminus and deprotected side chains, except for Cys(4-MeBzl).

Protocol 3: Removal of the 4-MeBzl Protecting Group

This protocol describes the specific conditions required to deprotect the cysteine side-chain. This step is performed after the peptide has been cleaved from the resin and purified if necessary.

Materials:

-

Crude or purified peptide containing Cys(4-MeBzl)

-

Trifluoroacetic acid (TFA)

-

Dimethylsulfoxide (DMSO)

-

Anisole (scavenger)

-

Round bottom flask and condenser

-

Heating mantle or oil bath

-

Ice-cold diethyl ether

Methodology:

-

Solution Preparation: Prepare a mixture of TFA, DMSO, and anisole in a 97.9:2:0.1 (v/v/v) ratio. Prepare approximately 2 mL of this mixture per milligram of crude peptide.

-

Dissolution: In a round bottom flask, dissolve the crude peptide in the prepared TFA/DMSO/anisole mixture.

-

Reaction:

-

Add an additional 0.4 mL of DMSO per milligram of crude peptide to the flask and fit it with a condenser.

-

Heat the reaction mixture to 70°C and stir for 3 hours. This step removes the 4-MeBzl group and can simultaneously promote oxidative disulfide bond formation.

-

-

TFA Removal: After cooling, remove the TFA under vacuum using a rotary evaporator.

-

Precipitation and Isolation: Add ice-cold diethyl ether to the residue to precipitate the deprotected peptide. Isolate the peptide via centrifugation as described in Protocol 2.

The deprotection and cleavage pathway is visualized below.

Caption: Two-step cleavage and deprotection workflow for Cys(4-MeBzl) peptides.

Conclusion

This compound is an indispensable reagent for the synthesis of complex peptides. The stability of the 4-MeBzl protecting group under standard SPPS conditions provides an orthogonal handle for advanced synthetic strategies, such as the regioselective formation of multiple disulfide bonds. By following the detailed protocols outlined in this guide, researchers can effectively incorporate this valuable amino acid derivative into their synthetic workflows, enabling the creation of high-purity peptides for a wide range of applications in research and drug development.

References

An In-depth Technical Guide to Fmoc-Cys(4-MeBzl)-OH for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine, commonly referred to as Fmoc-Cys(4-MeBzl)-OH. This reagent is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues into peptide sequences. The 4-methylbenzyl (4-MeBzl or Mebzl) protecting group on the sulfhydryl side chain offers a balance of stability and controlled removal, making it a valuable tool in the synthesis of complex peptides and peptidomimetics for drug discovery and development.

Chemical Structure and Formula

This compound is a derivative of the amino acid L-cysteine. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The thiol group of the cysteine side chain is protected by a 4-methylbenzyl group, which is typically removed under strong acid conditions.

Chemical Formula: C₂₆H₂₅NO₄S[1][2][3]

IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid[3]

Chemical Structure:

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of this compound. This data is essential for handling, storage, and application in peptide synthesis.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Molecular Weight | 447.55 g/mol | [1] |

| Appearance | White to off-white solid/powder | |

| CAS Number | 136050-67-4 | |

| Melting Point | 150-158 °C | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Table 2: Predicted Physicochemical Properties

| Property | Value | Reference |

| Boiling Point | 671.7±55.0 °C | |

| Density | 1.278±0.06 g/cm³ | |

| pKa | 3.46±0.10 |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for incorporating cysteine into a peptide sequence using Fmoc-based SPPS. The Fmoc group provides temporary protection of the N-terminus, allowing for sequential addition of amino acids. The 4-MeBzl group protects the reactive thiol side chain, preventing unwanted side reactions during synthesis.

General Experimental Protocol for Fmoc-SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

This compound and other required Fmoc-protected amino acids

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours to ensure complete coupling.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail (Reagent K) to the resin.

-

Gently agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the 4-MeBzl and other acid-labile side-chain protecting groups.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation and Isolation:

-

Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet.

-

Visualization of the Fmoc-SPPS Workflow

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.

Caption: General workflow of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Potential Side Reactions and Considerations

While the 4-MeBzl protecting group is robust, cysteine-containing peptides can be susceptible to certain side reactions during Fmoc-SPPS.

-

Racemization: C-terminal cysteine residues are particularly prone to racemization (epimerization) during the activation and coupling steps. The choice of coupling reagents and the avoidance of strong bases can mitigate this issue.

-

β-Elimination: Base-catalyzed β-elimination of the protected thiol group can occur, leading to the formation of a dehydroalanine intermediate. This can be followed by the addition of piperidine, resulting in a common impurity.

Table 3: Comparative Racemization of C-terminal Cysteine with Different Protecting Groups

| Fmoc-Cys Derivative | Racemization (%)* |

| Fmoc-Cys(Thp)-OH | 0.74 |

| Fmoc-Cys(Trt)-OH | 3.3 |

| Fmoc-Cys(Dpm)-OH | 6.8 |

*Data from a study using DIPCDI/Oxyma Pure coupling. While specific data for 4-MeBzl is not available in this comparison, it highlights the influence of the protecting group on this side reaction.

Conclusion

This compound is a well-established and reliable reagent for the incorporation of cysteine in peptide synthesis. Its stability to the basic conditions of Fmoc deprotection and the requirement of strong acid for cleavage of the 4-MeBzl group allow for its effective use in the synthesis of a wide range of peptides. A thorough understanding of its properties and the general principles of Fmoc-SPPS, including potential side reactions, is crucial for its successful application in research and drug development.

References

Technical Guide: Fmoc-Cys(4-MeBzl)-OH for Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine (Fmoc-Cys(4-MeBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). It includes key physicochemical data, detailed experimental protocols for its use, and a visual representation of its role in the SPPS workflow.

Physicochemical Properties

This compound is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the sulfhydryl side chain is protected by a 4-methylbenzyl (MeBzl) group. This strategic protection is essential for its application in peptide synthesis.

| Property | Value | References |

| Molecular Formula | C₂₆H₂₅NO₄S | [1] |

| Molecular Weight | 447.55 g/mol | |

| CAS Number | 136050-67-4 | |

| Appearance | White to off-white solid | |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |

Role in Peptide Synthesis

The 4-methylbenzyl (MeBzl) protecting group on the cysteine thiol is stable to the mildly basic conditions required for Fmoc group removal (e.g., piperidine treatment) and the strong acid conditions typically used for final cleavage from most resins and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA). This stability makes this compound a valuable reagent for strategies requiring orthogonal protection of cysteine residues, particularly in the synthesis of peptides with multiple disulfide bonds. The MeBzl group's removal often requires harsher conditions, such as treatment with hydrogen fluoride (HF) or other specific reagents, allowing for selective deprotection schemes.

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence, resin, and scale of the synthesis.

This cycle describes the deprotection of the N-terminal Fmoc group and the subsequent coupling of the next Fmoc-protected amino acid.

Materials:

-

Peptide-resin with a free N-terminal Fmoc group

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 3-5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 7-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU (e.g., 0.95 equivalents relative to the amino acid) in DMF.

-

Add a base such as DIPEA (2 equivalents) to the activation mixture.

-

Allow the mixture to pre-activate for a few minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next coupling cycle.

-

This protocol is for cleaving the peptide from an acid-labile resin (e.g., Rink Amide or Wang resin) while leaving the S-MeBzl protecting group on the cysteine residue intact.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: A common mixture is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) or a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v). The choice depends on the other amino acids in the sequence.

-

Cold diethyl ether

Procedure:

-

Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Incubation: Agitate the suspension at room temperature for 2-4 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the peptide should form.

-

Wash the resin with a small amount of fresh cleavage cocktail to recover any remaining peptide.

-

-

Isolation:

-

Centrifuge the ether suspension to pellet the peptide.

-

Decant the ether.

-

Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

-

Dry the peptide pellet under vacuum.

-

Visualizing the Workflow

The following diagrams illustrate the key processes in which this compound is utilized during solid-phase peptide synthesis.

Caption: A single cycle of solid-phase peptide synthesis.

References

Solubility of Fmoc-Cys(4-MeBzl)-OH in different solvents.

An In-Depth Technical Guide to the Solubility of Fmoc-Cys(4-MeBzl)-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine (this compound), a crucial building block in solid-phase peptide synthesis (SPPS). While comprehensive quantitative solubility data across a wide range of solvents is not extensively published, this guide consolidates available qualitative and quantitative information, outlines the key factors governing the solubility of Fmoc-protected amino acids, and presents a detailed experimental protocol for determining precise solubility in-house. Furthermore, this document includes a visualization of the experimental workflow for solubility determination to aid researchers in practical application.

Introduction to this compound and its Importance in Peptide Synthesis

This compound is a derivative of the amino acid cysteine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the sulfhydryl group of the side chain is protected by a 4-methylbenzyl (MeBzl) group. The Fmoc group is fundamental to modern SPPS, offering the advantage of mild, base-labile deprotection conditions that preserve acid-labile side-chain protecting groups and the integrity of the growing peptide chain.[1]

The solubility of Fmoc-amino acids in organic solvents is a critical parameter for the efficiency of peptide coupling reactions.[1] Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete coupling, and the formation of deletion sequences, all of which adversely affect the yield and purity of the final peptide.[1] Understanding the solubility of this compound is therefore paramount for its successful incorporation into peptide sequences.

Factors Influencing the Solubility of this compound

The solubility of Fmoc-protected amino acids, including this compound, is governed by a combination of physicochemical properties of both the solute and the solvent. Key factors include:

-

The Amino Acid Side Chain and its Protecting Group : The 4-methylbenzyl group on the cysteine side chain is large and hydrophobic. This bulky, nonpolar group significantly influences the molecule's overall polarity, generally increasing its solubility in nonpolar organic solvents.[1]

-

The Fmoc Protecting Group : The Fmoc group itself is a large, aromatic, and relatively nonpolar moiety, which contributes to the solubility in organic solvents.

-

The Solvent System : The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial.[1] Solvents commonly employed in SPPS, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), are generally effective at dissolving Fmoc-amino acids.

-

Temperature : In general, the solubility of solids in liquids increases with temperature. Gentle heating can be a useful technique to dissolve Fmoc-amino acids that exhibit poor solubility at room temperature.

-

Presence of Additives : The addition of salts or other reagents can alter the solubility of Fmoc-amino acids.

Solubility Data for this compound

Specific quantitative solubility data for this compound is limited in publicly available literature. However, qualitative and some quantitative information has been reported.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Formula | Solubility | Method/Notes |

| Dimethyl sulfoxide | (CH₃)₂SO | 100 mg/mL (223.44 mM) | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended. |

| Chloroform | CHCl₃ | Soluble | Qualitative data; specific concentration not provided. |

| Dichloromethane | CH₂Cl₂ | Soluble | Qualitative data; specific concentration not provided. |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Qualitative data; specific concentration not provided. |

| Acetone | C₃H₆O | Soluble | Qualitative data; specific concentration not provided. |

Experimental Protocol for Determining the Solubility of this compound

Given the limited availability of comprehensive quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems. The following is a general and robust protocol based on the equilibrium solubility method followed by HPLC quantification.

Materials:

-

This compound

-

Analytical grade solvents of interest

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance (±0.01 mg accuracy)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Dilute the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as mg/mL or molarity (M).

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is not abundant, an understanding of the general principles governing the solubility of Fmoc-protected amino acids, combined with the available qualitative and limited quantitative data, provides a strong foundation for its use in peptide synthesis. The hydrophobic nature of the 4-methylbenzyl protecting group suggests good solubility in common SPPS solvents like DMF and DMSO, which is supported by the available data. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for in-house determination. This knowledge is essential for optimizing coupling conditions and ensuring the successful synthesis of high-purity peptides.

References

The Role of the 4-Methylbenzyl (Meb) Group in Cysteine Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiol group of cysteine is a uniquely reactive functional group that is central to the structure and function of many peptides and proteins. Its propensity for oxidation and alkylation necessitates robust protection during chemical peptide synthesis. The 4-methylbenzyl (Meb, or p-MeBzl) group is a well-established protecting group for the cysteine side chain, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth analysis of the Meb group's role, properties, and application, including detailed experimental protocols for its introduction and cleavage, quantitative stability data, and its orthogonal relationship with other common cysteine protecting groups.

Introduction to Cysteine Protection

The synthesis of cysteine-containing peptides is critical for drug discovery and biomedical research. The thiol side chain is essential for forming structural disulfide bonds and for bioconjugation, but it also presents significant challenges during synthesis.[1] Effective protection of the thiol is necessary to prevent undesired side reactions, such as oxidation to cystine, S-alkylation, and racemization.

The choice of a protecting group is dictated by the overall synthetic strategy, most notably the chemistry used for Nα-protection (e.g., Fmoc or Boc). An ideal protecting group must be stable during peptide elongation but selectively removable under conditions that do not degrade the peptide. The 4-methylbenzyl group is a benzyl-type protecting group that offers high stability to the moderately acidic conditions used for Boc group removal, making it a cornerstone of the Boc/Bzl synthesis strategy.

Properties of the S-4-Methylbenzyl (Cys(Meb)) Group

The S-4-methylbenzyl group is classified as a "permanent" or side-chain protecting group within the Boc/Bzl strategy. Its stability is derived from the electron-donating nature of the methyl group on the benzyl ring, which slightly modulates the lability of the benzyl-sulfur bond.

Key Characteristics:

-

High Acid Stability: The Meb group is stable to the repetitive treatments with moderate acids like trifluoroacetic acid (TFA) used for the cleavage of the Nα-Boc group during synthesis.[2]

-

Strong Acid Lability: It is reliably cleaved by very strong acids, most notably anhydrous hydrogen fluoride (HF).[3] This allows for its removal during the final cleavage step, along with other benzyl-type side-chain protecting groups and cleavage from the resin.

-

Orthogonality: The Meb group is orthogonal to several other cysteine protecting groups, such as the acid-labile trityl (Trt) group and the oxidation-labile acetamidomethyl (Acm) group. This orthogonality is crucial for the regioselective formation of multiple disulfide bonds in complex peptides.

The mechanism of acid-catalyzed deprotection involves the protonation of the sulfur atom, followed by an SN1-type cleavage that generates a stable 4-methylbenzyl carbocation. This carbocation must be trapped by scavengers in the cleavage cocktail to prevent side reactions. The stability of this carbocation is intermediate, making the group resistant to TFA but susceptible to HF.[4]

Quantitative Data Summary

Quantitative data underscores the stability and specific lability of the Meb group, informing its strategic application in peptide synthesis.

Table 1: Stability of Benzyl-Type Cysteine Protecting Groups

| Protecting Group | Reagent/Condition | Deprotection Level | Time | Reference |

| 4-Methylbenzyl (Meb) | Anhydrous HF / 0°C | Complete | 1 hour | [3] |

| 3,4-Dimethylbenzyl (DMB) | 50% TFA in DCM / 24°C | 0.2% | 23 hours | |

| 4-Methoxybenzyl (Mob) | 50% TFA in DCM | Noticeably less stable than DMB | 23 hours |

Note: Data for the structurally similar 3,4-dimethylbenzyl (DMB) group is provided as a close proxy for the high stability of Meb to TFA.

Table 2: Orthogonality and Cleavage Conditions of Common Cysteine Protecting Groups

| Protecting Group | Primary Cleavage Reagent | Stable to TFA | Stable to HF | Stable to Iodine | Orthogonal to Cys(Meb) |

| 4-Methylbenzyl (Meb) | HF, TFMSA | Yes | No | Yes | - |

| Trityl (Trt) | 1-5% TFA, mild acid | No | No | No | Yes |

| Acetamidomethyl (Acm) | Iodine (I₂), Hg(II) | Yes | Yes | No | Yes |

| tert-Butyl (tBu) | Hg(II), TFMSA | Yes | Partially | Yes | Yes |

Experimental Protocols

Protocol 1: Synthesis of S-4-Methylbenzyl-L-cysteine

This protocol describes the reductive S-alkylation of cysteine followed by Nα-Boc protection.

Materials:

-

L-cysteine

-

Trifluoroacetic acid (TFA)

-

4-methylbenzaldehyde

-

Triethylsilane (TES)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Appropriate solvents (e.g., Dichloromethane (DCM), Diethyl ether)

-

Sodium bicarbonate solution

Procedure:

-

Dissolve L-cysteine in trifluoroacetic acid (TFA).

-

Add 4-methylbenzaldehyde to the solution.

-

Perform an in-situ reduction by adding triethylsilane (TES) and stir until the reaction is complete, as monitored by TLC.

-

Remove the TFA under reduced pressure.

-

Dissolve the resulting crude S-(4-methylbenzyl)cysteine in a suitable solvent and neutralize.

-

Introduce the Nα-Boc group by reacting with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate).

-

Purify the final product, Boc-Cys(Meb)-OH, by crystallization or chromatography.

This protocol is adapted from the general method for reductive S-alkylation.

Protocol 2: Boc-SPPS using Boc-Cys(Meb)-OH

This protocol outlines a standard cycle for incorporating a Cys(Meb) residue during Boc-based solid-phase peptide synthesis.

Workflow:

-

Resin Swelling: Swell the peptide-resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM).

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for approximately 20-30 minutes to remove the Nα-Boc group.

-

Washing: Wash the resin thoroughly with DCM and isopropanol (IPA) to remove TFA and byproducts.

-

Neutralization: Neutralize the N-terminal ammonium salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

-

Washing: Wash the resin with DCM to remove excess base.

-

Amino Acid Coupling:

-

Activate Boc-Cys(Meb)-OH (3-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-Dimethylformamide (DMF) or DCM.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling.

-

Repeat the cycle for the next amino acid in the sequence.

Protocol 3: "Low-High" HF Cleavage for Deprotection of Cys(Meb)

This method is designed to minimize side reactions for sensitive peptides and ensures the removal of robust protecting groups like Arg(Tos) and Cys(Meb).

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED

-

Dimethyl sulfide (DMS)

-

p-cresol

-

p-thiocresol (if Trp is present)

-

Specialized HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Low HF Step (for sensitive residues):

-

Place the dried peptide-resin in the HF reaction vessel.

-

Add scavengers: a mixture of dimethyl sulfide (DMS) and p-cresol (e.g., 6.5 mL DMS, 1.0 mL p-cresol per gram of resin).

-

Distill a "low" concentration of HF into the vessel (e.g., 2.5 mL per gram of resin).

-

Stir the mixture at 0°C for 2 hours. This step cleaves more labile groups and reduces Met(O) without generating highly reactive carbocations.

-

-

HF Removal: Evaporate the HF and DMS under vacuum.

-

High HF Step (for Cys(Meb) cleavage):

-

Re-cool the reaction vessel.

-

Distill a "high" concentration of HF into the vessel (e.g., 9-10 mL per gram of resin), typically with anisole or p-cresol as a scavenger. For peptides containing Cys(Meb), a common scavenger mix is 1 part p-cresol and 1 part p-thiocresol.

-

Stir the slurry at 0°C for 45-60 minutes. This step cleaves the Meb group, Arg(Tos), and the peptide from the resin.

-

-

Final HF Removal: Carefully evaporate the HF under vacuum.

-

Peptide Precipitation & Wash: Precipitate the crude peptide by adding cold diethyl ether. Wash the peptide multiple times with cold ether to remove scavengers and organic byproducts.

-

Extraction & Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., aqueous acetic acid) and lyophilize to obtain the final product.

Visualized Workflows and Relationships

Diagram 1: Boc-SPPS Cycle with Cys(Meb)

Caption: General workflow for a single cycle of Boc-SPPS to incorporate a Cys(Meb) residue.

Diagram 2: Orthogonality of Cysteine Protecting Groups

Caption: Orthogonal relationship of Meb, Acm, and Trt based on selective cleavage conditions.

Diagram 3: Final Cleavage and Deprotection Workflow

Caption: The "Low-High" HF procedure for final cleavage and deprotection of peptides containing Cys(Meb).

Conclusion

The 4-methylbenzyl protecting group is a robust and reliable tool for the protection of cysteine's thiol side chain, specifically tailored for the Boc/Bzl solid-phase peptide synthesis strategy. Its high stability towards repetitive TFA treatments ensures the integrity of the thiol during chain elongation, while its clean removal under strong acid conditions (HF) allows for a concerted final deprotection. The orthogonality of the Meb group with other common cysteine protecting groups like Acm and Trt further extends its utility, enabling sophisticated synthetic strategies for producing complex peptides with regioselectively formed disulfide bonds. For researchers engaged in the chemical synthesis of peptides, a thorough understanding of the properties and protocols associated with the Cys(Meb) group is essential for achieving high-yield, high-purity outcomes.

References

Fmoc-Cys(4-MeBzl)-OH safety data sheet (SDS) information.

Safety Data Sheet: Fmoc-Cys(4-MeBzl)-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine, commonly known as this compound. The information is compiled from various sources to ensure a thorough guide for safe handling, storage, and emergency procedures.

Section 1: Chemical Product and Company Identification

| Product Name | This compound |

| Synonyms | Fmoc-S-(4-methylbenzyl)-L-cysteine, N-Fmoc-S-(4-methylbenzyl)-L-cysteine, Fmoc-Cys(pMeBzl)-OH[1][2] |

| CAS Number | 136050-67-4[1][3][4] |

| Molecular Formula | C26H25NO4S |

| Molecular Weight | 447.55 g/mol |

Section 2: Hazards Identification

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| GHS Signal Word | Warning |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Potential Health Effects | Inhalation: May be harmful if inhaled. May cause respiratory tract irritation. Skin: May be harmful if absorbed through skin. May cause skin irritation. Eyes: May cause eye irritation. Ingestion: May be harmful if swallowed. |

Section 3: Composition / Information on Ingredients

| Substance Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |

| Purity | ≥98% |

Section 4: First Aid Measures

| General Advice | Consult a physician. Show this safety data sheet to the doctor in attendance. Move out of the dangerous area. |

| If Inhaled | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| In Case of Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Section 5: Firefighting Measures

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Hazardous Combustion Products | Oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SO2). |

| Special Protective Equipment for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary. |

Section 6: Accidental Release Measures

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. |

| Methods for Cleaning Up | Sweep up and shovel. Keep in suitable, closed containers for disposal. |

Section 7: Handling and Storage

| Precautions for Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. |

| Conditions for Safe Storage | Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C. Store sealed in a dry environment. |

Section 8: Exposure Controls / Personal Protection

| Engineering Controls | Handle in accordance with good industrial hygiene and safety practice. Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits. |

| Personal Protective Equipment | Eye/Face Protection: Safety glasses with side-shields conforming to EN166. Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Wear impervious clothing. Respiratory Protection: Respiratory protection is not required where adequate ventilation is present. For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. |

| Hygiene Measures | Wash hands after handling and before eating, smoking, using the lavatory, and at the end of the day. |

Section 9: Physical and Chemical Properties

| Appearance | Solid. White to off-white powder. |

| Molecular Weight | 447.5 g/mol |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. In DMSO, it is soluble up to 100 mg/mL (223.44 mM), though ultrasonic assistance may be needed. |

| Storage Temperature | 2-8°C |

Section 10: Stability and Reactivity

| Chemical Stability | Normally stable, even under fire exposure conditions. The product is chemically stable under standard ambient conditions (room temperature). |

| Conditions to Avoid | No specific data available. In general, avoid dust formation and excess heat. |

| Incompatible Materials | No specific data available. In general, avoid strong oxidizing agents. |

| Hazardous Decomposition Products | Under fire conditions: Oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur (SO2). |

Section 11: Toxicological Information

| Acute Toxicity | No data available. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Carcinogenicity | No data available. |

| Mutagenic Effects | No data available. |

| Reproductive Toxicity | No data available. |

| Teratogenic Effects | No data available. |

Section 12: Ecological Information

| Toxicity | No data available. |

| Persistence and Degradability | No data available. |

| Bioaccumulative Potential | No data available. |

| Mobility in Soil | No data available. |

Section 13: Disposal Considerations

| Waste Treatment Methods | Dispose of in accordance with federal, state, and local environmental control regulations. |

| Contaminated Packaging | Dispose of as unused product. |

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were found in the provided search results. The toxicological and ecological data are largely unavailable, highlighting the need for careful handling based on the known hazards of similar chemical compounds.

Visualized Workflow

The following diagram illustrates a logical workflow for handling a safety incident involving this compound.

Caption: Workflow for handling safety incidents involving this compound.

References

An In-depth Technical Guide to N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine, a critical building block in modern peptide synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and explores its relevance in the context of therapeutic peptide development, particularly in targeting cancer-related signaling pathways.

Core Characteristics and Properties

N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine, often abbreviated as Fmoc-Cys(4-MeBzl)-OH, is a derivative of the amino acid L-cysteine. It is strategically modified with two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the acid-labile 4-methylbenzyl (p-methylbenzyl, MeBzl) group on the sulfur atom of the side chain. This orthogonal protection scheme is fundamental to its utility in Fmoc-based solid-phase peptide synthesis, allowing for the sequential and controlled assembly of peptide chains.[1] The 4-methylbenzyl group provides robust protection for the nucleophilic thiol side chain of cysteine, preventing undesirable side reactions during peptide elongation.[1]

Quantitative Data Summary

The key quantitative data for N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methyl]sulfanylpropanoic acid | [2] |

| Synonyms | This compound, Fmoc-S-(p-methylbenzyl)-L-cysteine | [3] |

| CAS Number | 136050-67-4 | [2] |

| Molecular Formula | C₂₆H₂₅NO₄S | |

| Molecular Weight | 447.55 g/mol | |

| Melting Point | 150-158 °C | |

| Appearance | White to off-white powder | |

| Purity | ≥98% (typically determined by HPLC) | |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone |

Analytical Data

Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm)

| Protons | Expected Chemical Shift Range |

| Aromatic protons (Fmoc and 4-methylbenzyl) | 7.10 - 7.80 |

| -CH₂- (benzyl) | 3.60 - 3.80 |

| -CH- (α-carbon) | 4.30 - 4.60 |

| -CH₂- (β-carbon) | 2.90 - 3.20 |

| -CH- (Fmoc) | 4.10 - 4.30 |

| -CH₂- (Fmoc) | 4.35 - 4.50 |

| -CH₃ (methylbenzyl) | 2.20 - 2.40 |

| -NH- (amide) | 5.50 - 5.90 |

| -OH (carboxylic acid) | 10.0 - 12.0 (broad) |

Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm)

| Carbon | Expected Chemical Shift Range |

| C=O (carboxylic acid) | 173 - 176 |

| C=O (Fmoc) | 155 - 157 |

| Aromatic carbons (Fmoc and 4-methylbenzyl) | 119 - 145 |

| -CH- (α-carbon) | 52 - 55 |

| -CH₂- (β-carbon) | 33 - 36 |

| -CH₂- (benzyl) | 35 - 38 |

| -CH- (Fmoc) | 46 - 48 |

| -CH₂- (Fmoc) | 66 - 68 |

| -CH₃ (methylbenzyl) | 20 - 22 |

Expected FT-IR Characteristic Peaks (cm⁻¹)

| Functional Group | Expected Wavenumber Range |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| N-H stretch (amide) | 3280 - 3350 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2960 |

| C=O stretch (carboxylic acid) | 1700 - 1725 |

| C=O stretch (urethane, Fmoc) | 1680 - 1710 |

| C=C stretch (aromatic) | 1450 - 1600 |

Experimental Protocols

Synthesis of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine

The synthesis of this compound can be achieved in a two-step process: S-alkylation of L-cysteine followed by N-Fmoc protection.

Step 1: Synthesis of S-(4-methylbenzyl)-L-cysteine

Materials:

-

L-cysteine hydrochloride monohydrate

-

4-methylbenzyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve L-cysteine hydrochloride monohydrate in deionized water.

-

Adjust the pH of the solution to approximately 8.5-9.0 by the dropwise addition of a 2M NaOH solution.

-

In a separate flask, dissolve 4-methylbenzyl chloride in ethanol.

-

Add the ethanolic solution of 4-methylbenzyl chloride dropwise to the L-cysteine solution with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 5.5-6.0 with 1M HCl to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white precipitate by vacuum filtration and wash with cold deionized water, followed by a small amount of cold ethanol.

-

Dry the product under vacuum to yield S-(4-methylbenzyl)-L-cysteine.

Step 2: N-α-Fmoc Protection of S-(4-methylbenzyl)-L-cysteine

Materials:

-

S-(4-methylbenzyl)-L-cysteine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Deionized water

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve S-(4-methylbenzyl)-L-cysteine in a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu in acetone.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with 1M HCl while cooling in an ice bath. A white precipitate of N-α-Fmoc-S-(4-methylbenzyl)-L-cysteine will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the final product under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

References

A Technical Guide to the Application of Fmoc-Cys(4-MeBzl)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cysteine-containing peptides is a critical endeavor in biochemical research and drug development. The unique reactivity of the cysteine thiol group enables the formation of disulfide bonds, essential for the structural integrity and biological activity of many peptides and proteins. However, this same reactivity poses a significant challenge during solid-phase peptide synthesis (SPPS), necessitating the use of robust thiol protecting groups. Nα-Fmoc-S-(4-methylbenzyl)-L-cysteine, or Fmoc-Cys(4-MeBzl)-OH, is a key building block in the Fmoc/tBu synthesis strategy, particularly valued for its unique stability and role in complex synthetic schemes requiring orthogonal protection.

The 4-methylbenzyl (4-MeBzl or pMeBzl) group is a benzyl-type protecting group that exhibits greater stability to standard trifluoroacetic acid (TFA) cleavage cocktails compared to the more common trityl (Trt) group. This enhanced stability makes it an indispensable tool for the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective bond formation is required. This technical guide provides a comprehensive literature review on the use of this compound, detailing its properties, applications, and the experimental protocols necessary for its successful implementation.

Physicochemical Properties

This compound is a white to off-white powder soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP)[1].

| Property | Value |

| Chemical Formula | C₂₆H₂₅NO₄S |

| Molecular Weight | 447.6 g/mol [1] |

| CAS Number | 136050-67-4[1] |

| Appearance | White to off-white powder |

| Storage Temperature | 2-8°C |

Core Applications in Peptide Synthesis

The primary application of this compound is in synthetic strategies that demand an orthogonal level of cysteine protection. Its stability to standard TFA cleavage conditions allows it to remain on the peptide backbone while other more acid-labile protecting groups, such as Trt, are removed[2]. This orthogonality is crucial for:

-

Regioselective Disulfide Bond Formation: In peptides with multiple disulfide bridges, such as conotoxins, different cysteine residues can be protected with groups of varying lability (e.g., Trt, Acm, tBu, and 4-MeBzl). Each pair of cysteines can then be selectively deprotected and oxidized to form a specific disulfide bond without affecting the other protected pairs[3].

-

Synthesis of Protected Peptide Fragments: For applications in fragment condensation or where a final peptide with a protected cysteine is desired, the 4-MeBzl group can be retained post-cleavage from acid-labile resins.

A key example is the synthesis of complex toxins like α-conotoxins, which are potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs). The precise disulfide connectivity is paramount for their biological activity, and the use of this compound alongside other protecting groups has been demonstrated as an effective strategy to achieve the correct fold.

Quantitative Performance and Comparison

While a single comprehensive study directly comparing all performance metrics is not available, data collated from various sources highlights the distinct advantages and disadvantages of different cysteine protecting groups. The choice of protecting group significantly impacts side reactions such as racemization and β-elimination, especially for C-terminal cysteine residues.

| Protecting Group | Racemization Rate (%)* | Cleavage Condition | Orthogonal? | Key Features & Drawbacks |

| Trityl (Trt) | 3.3% - 23% | Standard TFA cocktails (e.g., TFA/TIS/H₂O) | No | Most common, cost-effective. Prone to racemization under basic coupling conditions. |

| Acetamidomethyl (Acm) | Low | Iodine, Silver (I), Mercury (II) | Yes | Stable to TFA. Allows for purification of protected peptide. Cleavage can be harsh. |

| tert-Butyl (tBu) | N/A | HF or TFMSA | Yes | Very stable to TFA. Requires strong acid cleavage. |

| 4-Methylbenzyl (4-MeBzl) | N/A (Generally low for benzyl types) | Strong Acids (HF, TFMSA) or TFA/DMSO at 70°C | Yes | Highly stable, excellent for orthogonal strategies. Requires harsh cleavage conditions. |

| Tetrahydropyranyl (Thp) | 0.74% | Standard TFA cocktails | No | Shows significantly reduced racemization compared to Trt. |

| 4-Methoxybenzyloxymethyl (MBom) | 0.4% - 1.3% | Standard TFA cocktails | No | Designed to be acid-labile while significantly suppressing racemization. |

Note: Racemization rates are highly dependent on coupling conditions (reagents, temperature, pre-activation time) and the specific peptide sequence. The values presented are for comparative context based on specific model peptides in the cited literature.

Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol

This protocol outlines a standard manual coupling cycle for incorporating this compound into a peptide sequence on a solid support resin.

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Perform this step twice (e.g., 1 x 5 min, 1 x 15 min).

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vessel, dissolve this compound (3-5 eq. relative to resin loading) and a coupling agent such as HBTU or HCTU (3-5 eq.) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution.

-

Allow the mixture to pre-activate for 1-2 minutes before adding it to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Monitoring (Optional): Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.

Cleavage and Deprotection Protocols

The removal of the 4-MeBzl group requires harsher conditions than for Trt-based protecting groups. The choice of cleavage cocktail depends on the overall synthetic strategy.

Protocol 2A: Cleavage while Retaining the 4-MeBzl Group

This method is used to cleave the peptide from an acid-labile resin (e.g., Wang, Rink Amide) while leaving the Cys(4-MeBzl) protection intact for subsequent fragment condensation or purification of the protected peptide.

Cleavage Cocktail (Reagent K, modified):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Methodology:

-

Wash the final peptide-resin with DCM (5 times) and dry under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail fresh in a fume hood. Use approximately 10 mL per gram of resin.

-

Add the cocktail to the dried resin and agitate gently at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether.

-

Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.

Protocol 2B: Cleavage with TFA/DMSO (Simultaneous Deprotection and Oxidation)

This protocol is effective for removing the 4-MeBzl group and can simultaneously promote disulfide bond formation. It is particularly useful in the synthesis of cyclic peptides like conotoxins.

Cleavage/Deprotection Cocktail:

-

Trifluoroacetic acid (TFA)

-

Dimethylsulfoxide (DMSO)

-

Anisole (as a scavenger)

Methodology:

-

Dissolve the crude, protected peptide (cleaved from the resin as per Protocol 2A) in a mixture of TFA/DMSO/Anisole (e.g., 97.9:2:0.1 v/v/v). Use a concentration of approximately 0.5 mg peptide per mL of the mixture.

-

Add additional DMSO (e.g., 0.4 mL per mg of peptide).

-

Heat the reaction mixture to 70°C and stir for 3 hours under a condenser.

-

Cool the mixture and remove the TFA under reduced pressure (rotoevaporation).

-

Precipitate the deprotected, cyclized peptide by adding cold diethyl ether.

-

Isolate and wash the peptide pellet as previously described.

Protocol 2C: Cleavage with TFMSA/TFA

Trifluoromethanesulfonic acid (TFMSA) is a strong acid capable of cleaving benzyl-type protecting groups at room temperature. This avoids the elevated temperatures of the TFA/DMSO method, which may be detrimental to sensitive peptides.

Methodology:

-

Place the dried peptide-resin in a round-bottom flask and cool in an ice bath.

-

In a separate vessel, prepare the cleavage cocktail. For every 100 mg of resin, use approximately 2 mL of TFA, 200 µL of thioanisole, and 100 µL of EDT.

-

Cool the cocktail in an ice bath and add it to the resin. Stir for 5-10 minutes.

-

Slowly add TFMSA dropwise (approx. 200 µL per 100 mg of resin) while stirring vigorously to dissipate heat.

-

Allow the reaction to stir at room temperature for 30-60 minutes.

-

Filter the resin, wash with a small amount of fresh TFA, and precipitate the combined filtrate in cold diethyl ether.

-

Isolate the final peptide as described above.

Application in Signaling Pathway Research: α-Conotoxins and nAChRs

Peptides synthesized using this compound are often tools for studying complex biological systems. α-Conotoxins, for example, are competitive antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.

Dysfunction of nAChR signaling is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, nicotine addiction, and neuropathic pain. The high subtype selectivity of different α-conotoxins makes them invaluable pharmacological probes to dissect the physiological and pathological roles of specific nAChR isoforms (e.g., α7, α3β2, α4β2).

The ability to chemically synthesize specific conotoxin isomers through regioselective disulfide bond formation, a process enabled by orthogonal protecting groups like 4-MeBzl, is therefore fundamental to advancing research in these areas.

Conclusion

This compound is a specialized but powerful reagent in the peptide chemist's toolkit. While its robust S-protecting group necessitates harsher deprotection conditions than more common derivatives like Fmoc-Cys(Trt)-OH, its stability to standard TFA cleavage is precisely what makes it essential for advanced orthogonal synthesis strategies. For researchers engaged in the synthesis of complex peptides with multiple, defined disulfide bridges, such as those found in conotoxins and other pharmacologically active peptides, a thorough understanding of the properties and protocols associated with this compound is critical for success. Its strategic use enables the precise chemical construction of molecules that are vital for probing biological signaling pathways and developing new therapeutic leads.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Cys(4-MeBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(4-MeBzl)-OH is a protected derivative of the amino acid cysteine utilized in solid-phase peptide synthesis (SPPS). The 4-methylbenzyl (4-MeBzl) group provides protection for the thiol side chain of cysteine, preventing unwanted side reactions during peptide assembly. A key characteristic of the 4-MeBzl protecting group is its stability to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups in Fmoc-based SPPS. This stability necessitates the use of a stronger acid, such as hydrogen fluoride (HF), for its removal. This property makes this compound a valuable tool for synthetic strategies requiring orthogonal protection of cysteine residues, particularly in the synthesis of complex peptides with multiple disulfide bonds.

Key Applications and Considerations

The primary application of this compound in Fmoc-SPPS is to provide an orthogonal level of cysteine protection. This is particularly useful in the following scenarios:

-

Regioselective Disulfide Bond Formation: In peptides containing multiple cysteine residues, different protecting groups with varying lability allow for the controlled and sequential formation of specific disulfide bridges. For instance, a combination of a TFA-labile group (e.g., Trityl, Trt) and the TFA-stable 4-MeBzl group can be employed. The Trt groups can be selectively removed with TFA to form the first disulfide bond, followed by purification and subsequent removal of the 4-MeBzl groups with HF to form the second disulfide bond.

-

Synthesis of Peptides with Protected Cysteines: For certain applications, it may be desirable to obtain a final peptide product where one or more cysteine residues remain protected. The use of this compound allows for the cleavage of the peptide from the resin while leaving the 4-MeBzl group intact.

Important Considerations:

-

Harsh Cleavage Conditions: The removal of the 4-MeBzl group requires the use of highly corrosive and hazardous reagents like hydrogen fluoride (HF). This necessitates specialized equipment and stringent safety protocols.

-

S-Alkylation: During the final cleavage from certain resins like Wang resin, the deprotected cysteine thiol can be susceptible to alkylation by carbocations generated from the resin linker.[1][2]

Quantitative Data Summary

While specific quantitative data for the coupling efficiency and racemization of this compound is limited in the reviewed literature, the following table provides a comparison of racemization levels for other commonly used cysteine derivatives, which can serve as a valuable reference.

| Fmoc-Cys Derivative | Coupling Method | Racemization (%) | Reference |

| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | |

| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 | |

| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |

Note: The level of racemization is highly dependent on the coupling reagents, base, and reaction conditions used.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes a standard manual SPPS cycle for the incorporation of this compound.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 7 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add the base (e.g., DIEA, 6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 2: Cleavage of the Peptide from the Resin and Removal of the 4-MeBzl Group (HF Cleavage)

WARNING: This procedure involves the use of anhydrous hydrogen fluoride (HF), which is extremely corrosive and toxic. It must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

Dried peptide-resin containing Cys(4-MeBzl)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger (e.g., anisole, p-cresol)

-

Cold diethyl ether

-

Solvent for peptide dissolution (e.g., 10% aqueous acetic acid)

-

HF cleavage apparatus

Procedure:

-

Preparation:

-

Thoroughly dry the peptide-resin under vacuum.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavenger (e.g., anisole). The choice and amount of scavenger are critical to prevent side reactions.

-

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0 °C using a cooling bath.

-

Carefully condense liquid HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours. The removal of the 4-MeBzl group can be slow, and the reaction time may need to be optimized.

-

-

HF Evaporation:

-

After the reaction is complete, remove the HF by evaporation under a stream of inert gas (e.g., nitrogen), ensuring the vapor is safely neutralized in a trap.

-

-

Peptide Precipitation and Isolation:

-

Wash the remaining residue with cold diethyl ether to remove the scavenger and other organic byproducts.

-

Perform multiple ether washes and centrifugations to collect the precipitated crude peptide.

-

Carefully decant the ether and dry the peptide pellet under vacuum.

-

-

Peptide Dissolution and Lyophilization:

-

Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the solution to obtain the crude peptide powder, which can then be purified by HPLC.

-

Visualizations

SPPS Workflow with this compound

References

Application Notes and Protocols for Fmoc-Cys(4-MeBzl)-OH Coupling with HBTU/DIEA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-Cys(4-MeBzl)-OH in solid-phase peptide synthesis (SPPS), with a specific focus on coupling methods utilizing HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine). The 4-methylbenzyl (4-MeBzl) protecting group on the cysteine thiol offers robust protection under standard Fmoc-SPPS conditions and requires strong acid cleavage for removal, making it a valuable tool for specific synthetic strategies.

Introduction

This compound is a critical building block in peptide synthesis, particularly when orthogonal protection of cysteine residues is required. The 4-MeBzl group is stable to the piperidine solutions used for Fmoc-group removal and the trifluoroacetic acid (TFA) cocktails typically used for cleavage from most resins and removal of other side-chain protecting groups. This stability allows for the selective formation of disulfide bonds when used in conjunction with more labile cysteine protecting groups like trityl (Trt).

HBTU, in the presence of a tertiary amine base like DIEA, is a highly efficient and widely used coupling reagent in Fmoc-SPPS. It rapidly activates the carboxylic acid of the incoming amino acid to form a highly reactive HOBt ester, facilitating amide bond formation. However, the use of HBTU/DIEA for the coupling of cysteine derivatives presents a significant challenge: racemization .

Key Challenge: Racemization of Cysteine